PROTAC AR-V7 degrader-1
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Overview
Description
PROTAC AR-V7 degrader-1 is a potent, orally bioavailable, and selective degrader targeting the androgen receptor variant V7. This compound achieves degradation by recruiting the von Hippel-Lindau E3 ligase to the androgen receptor DNA-binding domain. It exhibits significant activity against cell lines expressing the androgen receptor variant V7, making it a promising candidate for therapeutic applications, particularly in prostate cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC AR-V7 degrader-1 involves the conjugation of a ligand that binds to the androgen receptor variant V7 with a ligand that recruits the von Hippel-Lindau E3 ligase. The process typically includes:
Step 1: Synthesis of the androgen receptor ligand.
Step 2: Synthesis of the von Hippel-Lindau E3 ligase ligand.
Step 3: Conjugation of the two ligands using a linker molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atoms in its structure.
Reduction: Reduction reactions can occur at the nitrogen-containing functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
PROTAC AR-V7 degrader-1 has a wide range of scientific research applications:
Chemistry: Used in studies to understand the degradation mechanisms of androgen receptor variants.
Biology: Employed in cellular assays to investigate the role of androgen receptor variant V7 in prostate cancer.
Medicine: Potential therapeutic agent for treating prostate cancer by selectively degrading the androgen receptor variant V7.
Industry: Utilized in the development of targeted protein degradation technologies and drug discovery .
Mechanism of Action
PROTAC AR-V7 degrader-1 exerts its effects by recruiting the von Hippel-Lindau E3 ligase to the androgen receptor DNA-binding domain. This recruitment leads to the ubiquitination and subsequent degradation of the androgen receptor variant V7 via the ubiquitin-proteasome system. The molecular targets involved include the androgen receptor variant V7 and the von Hippel-Lindau E3 ligase .
Comparison with Similar Compounds
PROTAC AR/AR-V7 degrader-1: A dual degrader targeting both the androgen receptor and the androgen receptor variant V7.
Bavdegalutamide (ARV-110): An investigational PROTAC protein degrader targeting the androgen receptor.
Uniqueness: PROTAC AR-V7 degrader-1 is unique in its high selectivity and potency for the androgen receptor variant V7. It achieves degradation with a DC50 of 0.32 micromolar, making it more effective in targeting the androgen receptor variant V7 compared to other similar compounds .
Properties
Molecular Formula |
C41H52N6O6S2 |
---|---|
Molecular Weight |
789.0 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[5-[4-(2-morpholin-4-yl-1,3-thiazol-4-yl)phenoxy]pentanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C41H52N6O6S2/c1-26(28-9-11-30(12-10-28)36-27(2)42-25-55-36)43-38(50)34-22-31(48)23-47(34)39(51)37(41(3,4)5)45-35(49)8-6-7-19-53-32-15-13-29(14-16-32)33-24-54-40(44-33)46-17-20-52-21-18-46/h9-16,24-26,31,34,37,48H,6-8,17-23H2,1-5H3,(H,43,50)(H,45,49)/t26-,31+,34-,37+/m0/s1 |
InChI Key |
GGBZAQUSRYNTSQ-ASCDMGAVSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOC4=CC=C(C=C4)C5=CSC(=N5)N6CCOCC6)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOC4=CC=C(C=C4)C5=CSC(=N5)N6CCOCC6)O |
Origin of Product |
United States |
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